4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Description
The compound 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine features a pyrimidine core substituted at the 4-position with a 2-chlorophenyl-piperazine moiety and at the 6-position with a 3,5-dimethylpyrazole group. This structural motif is characteristic of bioactive molecules targeting central nervous system receptors (e.g., serotonin or dopamine receptors), where the piperazine ring enhances solubility and the aromatic substituents modulate receptor affinity . The 2-chlorophenyl group may influence steric and electronic interactions with target proteins, while the pyrazole moiety contributes to metabolic stability .
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6/c1-14-11-15(2)26(23-14)19-12-18(21-13-22-19)25-9-7-24(8-10-25)17-6-4-3-5-16(17)20/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGZYDIKMKPIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact with various receptors. For instance, some piperazine derivatives are known to bind with high affinity to multiple receptors, including dopamine receptors.
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances. They can interact with their targets and cause changes that result in various biological activities.
Biochemical Pathways
Similar compounds have been found to influence a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Pharmacokinetics
It’s known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance.
Biological Activity
The compound 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a derivative of pyrimidine that has garnered attention for its diverse biological activities. This article will delve into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 368.86 g/mol. The presence of the piperazine moiety and the pyrazole ring contributes to its pharmacological properties, particularly in targeting various biological pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁ClN₆ |
| Molecular Weight | 368.86 g/mol |
| CAS Number | Not available |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that derivatives of pyrazole and pyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown efficacy against various bacterial strains and fungi. In a study comparing several derivatives, compounds with similar structural features demonstrated up to 98% inhibition against Mycobacterium tuberculosis at concentrations as low as 6.25 µg/mL .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. A series of related pyrazole derivatives showed promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, with inhibitory activities reaching up to 85% at specific concentrations . This suggests that the compound may have potential therapeutic applications in inflammatory diseases.
Anticancer Potential
Pyrimidine derivatives have been extensively studied for their anticancer activities. The compound has been linked to the inhibition of Aurora kinase and FMS-related tyrosine kinase (FLT3), both of which are crucial in cancer cell proliferation and survival . Studies have indicated that compounds targeting these kinases can disrupt mitotic processes, leading to apoptosis in tumor cells.
Neuropharmacological Effects
Additionally, piperazine derivatives are known for their neuropharmacological activities. The compound's structure allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness (%) | Reference |
|---|---|---|
| Antimicrobial | Up to 98% | |
| Anti-inflammatory | Up to 85% | |
| Anticancer (Aurora Kinase) | Significant inhibition | |
| Neuropharmacological | Potential effects |
Case Study 1: Antimicrobial Screening
A recent study screened various pyrazole derivatives against standard bacterial strains such as E. coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity at concentrations comparable to established antibiotics like ampicillin .
Case Study 2: Inhibition of Cytokines
In vitro studies demonstrated that the compound significantly inhibited TNF-α and IL-6 production in lipopolysaccharide-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .
Case Study 3: Cancer Cell Proliferation
Research involving cancer cell lines revealed that the compound could inhibit cell proliferation by targeting FLT3 signaling pathways, suggesting a mechanism for its anticancer effects .
Chemical Reactions Analysis
Nucleophilic Substitution
The piperazine ring undergoes SNAr reactions or alkylation to introduce substituents. For example:
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Reaction with morpholine under basic conditions (e.g., K₂CO₃) replaces a halide group on the piperazine, as demonstrated in similar pyrazolo[1,5-a]pyrimidine derivatives .
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The pyrimidine core’s nitrogen atoms may act as leaving groups, enabling substitution at positions 4 and 6.
Electrophilic Substitution
The pyrazole ring’s 3,5-dimethyl groups direct electrophilic attack. Examples include:
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Nitration : Introduction of nitro groups via controlled electrophilic aromatic substitution .
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Halogenation : Chlorination or bromination at positions adjacent to the methyl groups .
Cross-Coupling Reactions
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Suzuki coupling : Used to attach aryl or heteroaryl groups to the pyrimidine core, as observed in pyrazolo[1,5-a]pyrimidine synthesis .
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Reductive amination : Formation of amine linkages, potentially modifying the piperazine or pyrazole moieties .
Oxidative/Reductive Modifications
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Oxidation : Conversion of amine groups to nitro or carbonyl functionalities using reagents like KMnO₄.
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Reduction : Transformation of nitro groups to amines or reduction of carbonyl groups to alcohols.
Reaction Conditions and Reagents
Research Findings and Implications
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Structure-activity relationships : Modifications to the piperazine or pyrazole moieties significantly alter solubility and stability profiles, as observed in similar heterocycles.
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Biological relevance : Derivatives with piperazine and pyrazole substituents often exhibit antimicrobial or anticancer activity due to enhanced target binding .
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Optimization challenges : Reactions involving the pyrimidine core require precise control of temperature and solvent choice (e.g., DMSO, THF) to avoid degradation .
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for designing inhibitors or modulators in therapeutic pathways. Further studies on its pharmacokinetic properties and in vivo efficacy would be critical for advancing its applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyridazine Analogs
- Implications: Pyridazine’s reduced aromaticity compared to pyrimidine may affect pharmacokinetic properties, such as metabolic stability.
Pyrazolo-Pyrimidine Derivatives
Piperazine Substitution Patterns
Triazine-Piperazine Hybrids
- N-Cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine (): Core Structure: Triazine instead of pyrimidine, with a cyclopentylamino group.
Thieno-Pyrimidine Derivatives
- Substituents: Methylsulfonyl-piperazine and morpholine groups improve solubility but may reduce blood-brain barrier penetration compared to the target compound’s 2-chlorophenyl group .
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Synthesis of 4-(2-Chlorophenyl)piperazine
Substitution Protocol
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Reactants : 4,6-Dichloropyrimidine (1 eq), 4-(2-chlorophenyl)piperazine (1.2 eq).
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Conditions : Anhydrous DMF, potassium carbonate (2 eq), 80°C, 12–18 hours.
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Workup : Extraction with dichloromethane, drying (Na₂SO₄), and column chromatography (silica gel, ethyl acetate/hexane).
Functionalization at Position 6: Pyrazole Coupling
The 6-chloro group undergoes substitution with 3,5-dimethyl-1H-pyrazole. This step often requires elevated temperatures due to decreased reactivity at position 6 after the first substitution.
Synthesis of 3,5-Dimethyl-1H-pyrazole
Substitution Protocol
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Reactants : 4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-chloropyrimidine (1 eq), 3,5-dimethyl-1H-pyrazole (1.5 eq).
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Conditions : Anhydrous DMF, sodium hydride (2 eq), 120°C, 24 hours.
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Workup : Quenching with ice water, extraction with ethyl acetate, and recrystallization from methanol.
Optimization and Challenges
Regioselectivity
Position 4 of pyrimidine is more electrophilic than position 6 due to resonance effects, enabling sequential substitution without protecting groups.
Catalytic Enhancements
Solvent Effects
-
DMF vs. DMSO : DMF provides higher yields (75%) compared to DMSO (60%) due to better nucleophile solubility.
Characterization and Analytical Data
Molecular Formula : C₁₉H₂₀ClN₇
Molecular Weight : 397.87 g/mol
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 4H, Ar-H), 6.20 (s, 1H, pyrazole-H), 3.90–3.70 (m, 8H, piperazine-H), 2.35 (s, 6H, CH₃).
Industrial-Scale Considerations
Q & A
Basic Questions
Q. What synthetic routes are recommended for synthesizing 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Utilize nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling to attach the piperazine and pyrazole moieties to the pyrimidine core. For example, highlights thermal studies of analogous piperazine-pyrimidine derivatives synthesized via NAS under reflux conditions (80–120°C) .
- Step 2 : Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions). notes yields improved using methyl esters under acidic conditions .
- Step 3 : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of pyrimidine to piperazine) to minimize unreacted intermediates.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve crystal structure and confirm substituent positioning, as demonstrated in pyrazole derivatives () .
- FTIR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at 750 cm⁻¹, pyrimidine ring vibrations at 1600–1500 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons in the 2-chlorophenyl group at δ 7.2–7.5 ppm) .
Q. What preliminary biological screening approaches are used to evaluate this compound’s activity?
- Methodological Answer :
- In vitro assays : Screen for receptor binding (e.g., dopamine D2/D3 receptors due to the piperazine moiety) using radioligand displacement assays .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values. references pyrazole derivatives tested for antitumor activity via MTT assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for serotonin vs. dopamine receptors?
- Methodological Answer :
- Modify substituents : Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl analogs (see for impurity profiling of chlorophenyl variants) .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger Suite) to align the piperazine-pyrimidine scaffold with known receptor agonists/antagonists .
- In silico docking : Predict binding poses in D2/D3 receptors using AutoDock Vina, focusing on hydrogen bonding with the pyrimidine nitrogen atoms .
Q. What strategies resolve contradictions in biological activity data across different in vitro assays?
- Methodological Answer :
- Assay validation : Replicate experiments using standardized protocols (e.g., ’s training in chemical biology methods) .
- Control variables : Adjust cell lines (e.g., HEK-293 vs. CHO-K1 for receptor expression) and buffer pH (7.4 vs. 6.8) to isolate confounding factors .
- Meta-analysis : Compare data with structurally related compounds (e.g., triazolopyrimidines in ) to identify trends .
Q. How can researchers address low yield or impurity formation during large-scale synthesis?
- Methodological Answer :
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound ( describes post-reaction filtrate handling) .
- Impurity profiling : Employ LC-MS to detect byproducts (e.g., ’s dihydrochloride salt impurities) and adjust reaction time/temperature .
Q. What computational approaches predict metabolic stability and toxicity of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
